molecular formula C14H14FNO3 B12492715 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine

Cat. No.: B12492715
M. Wt: 263.26 g/mol
InChI Key: IXMKQPYJKZIFOV-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine is a synthetic compound that belongs to the class of beta-amino acids It is characterized by the presence of a fluorophenyl group attached to a furan ring, which is further connected to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine typically involves multi-step organic reactions. One common method starts with the preparation of the 5-(2-fluorophenyl)-2-furylmethyl intermediate. This intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain the 5-(2-fluorophenyl)-2-furylmethanol.

In the next step, the 5-(2-fluorophenyl)-2-furylmethanol is converted to the corresponding bromide using phosphorus tribromide. This bromide is then reacted with beta-alanine in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The fluorophenyl group can be reduced to form the corresponding cyclohexyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The furan ring contributes to the compound’s stability and bioavailability. The beta-alanine moiety allows for incorporation into peptides and proteins, potentially altering their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-beta-alanine: A beta-amino acid with a methyl group instead of the fluorophenyl-furan moiety.

    N-{[5-(2-fluorophenyl)-2-furyl]methyl}-N-methylamine: A similar compound with a methylamine group instead of beta-alanine.

Uniqueness

N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine is unique due to the presence of both the fluorophenyl and furan groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H14FNO3

Molecular Weight

263.26 g/mol

IUPAC Name

3-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C14H14FNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)9-16-8-7-14(17)18/h1-6,16H,7-9H2,(H,17,18)

InChI Key

IXMKQPYJKZIFOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNCCC(=O)O)F

Origin of Product

United States

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